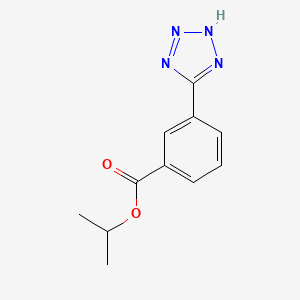

isopropyl 3-(2H-tetrazol-5-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of isopropyl 3-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 3-(2H-tetrazol-5-yl)benzoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Isopropyl 3-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Isopropyl 3-(2H-tetrazol-5-yl)benzoate has the molecular formula C11H12N4O2 and a molecular weight of 232.24 g/mol. The compound features a benzoate moiety substituted at the 3-position with a tetrazole ring, which enhances its biological activity due to the unique properties of tetrazoles, including their bioisosterism with carboxylic acids and amides .

Medicinal Chemistry Applications

This compound shows promise as a scaffold for drug development due to its diverse biological activities:

- Antimicrobial Activity : Tetrazoles are known for their antibacterial and antifungal properties. This compound may serve as a lead compound in developing new antimicrobial agents.

- Anticancer Potential : Research indicates that tetrazole derivatives can exhibit significant antitumor activity. This compound's structure may allow it to interact effectively with cancer cell pathways, making it a candidate for anticancer drug development .

- Biochemical Research : The compound is utilized in proteomics research, where it aids in studying protein interactions and functions due to its ability to form strong interactions with biological targets.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant inhibition zones, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays were conducted on cancer cell lines treated with this compound. The compound showed dose-dependent cytotoxicity, leading to apoptosis in targeted cancer cells, which supports its potential use in cancer therapy.

Mecanismo De Acción

The mechanism of action of isopropyl 3-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Isopropyl 3-(2H-tetrazol-5-yl)benzoate can be compared to other tetrazole-based compounds, such as:

3-(1H-tetrazol-5-yl)benzoate: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.

Tetrazole-annulated pyrazolyl-pyrimidine derivatives: These compounds have shown significant antimicrobial and antitubercular activity.

Cadmium (II) tetrazole-based compounds: These compounds are used in coordination chemistry and have unique structural properties.

This compound stands out due to its specific ester functional group, which imparts unique chemical and biological properties.

Actividad Biológica

Isopropyl 3-(2H-tetrazol-5-yl)benzoate is a compound of increasing interest in biochemical and pharmacological research due to its unique structural features and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrazole ring, which enhances its lipophilicity and potential for receptor interactions. The compound's molecular formula is C11H12N4O2, with a melting point of approximately 161.14°C and a boiling point around 419.4°C at standard atmospheric pressure .

Target Interactions

The precise biological targets of this compound remain largely undefined; however, it is known to interact with various enzymes and proteins, facilitating biochemical reactions essential for cellular functions. The tetrazole moiety acts as a bioisostere of carboxylic acids, which may enhance binding affinity to target proteins.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : It modulates key signaling pathways, potentially affecting gene expression and cellular metabolism.

- Enzymatic Activity : this compound can either inhibit or activate specific enzymes, depending on the context and concentration used.

- Lipid Solubility : Its ability to penetrate cell membranes allows it to exert intracellular effects effectively, making it a candidate for further pharmacological exploration.

Biological Activities

This compound has been reported to exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses significant antimicrobial properties, making it a potential candidate for developing new therapeutic agents against bacterial infections.

- Proteomics Research : The compound plays a significant role in proteomics, particularly in studying protein interactions and modifications.

Case Studies

- In Vitro Studies : In laboratory settings, this compound has demonstrated the ability to modulate specific biochemical pathways without causing significant toxicity at lower doses. This suggests a favorable therapeutic index for potential applications in drug development.

- Animal Models : Dosage effects have been studied in animal models, indicating that varying concentrations can lead to different biological outcomes. Lower doses tend to modulate pathways beneficially, while higher doses may lead to adverse effects.

Comparative Analysis

A comparative analysis with other tetrazole-based compounds highlights the unique properties of this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrazole ring; ester group | Antimicrobial; proteomics |

| 3-(1H-tetrazol-5-yl)benzoate | Similar structure; different substituents | Varying reactivity |

| Tetrazole-annulated derivatives | Diverse structures | Significant antimicrobial activity |

Propiedades

IUPAC Name |

propan-2-yl 3-(2H-tetrazol-5-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7(2)17-11(16)9-5-3-4-8(6-9)10-12-14-15-13-10/h3-7H,1-2H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCQNVMHUDDPDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC(=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.